molecular formula C20H20N2O2S2 B2635101 3-(ethylthio)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide CAS No. 922818-15-3

3-(ethylthio)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide

Cat. No. B2635101
CAS RN: 922818-15-3
M. Wt: 384.51
InChI Key: JAZJRLJZBQPJDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that affect the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Supramolecular Gelators and Non-Covalent Interactions

A study on N-(thiazol-2-yl) benzamide derivatives, which share a structural resemblance, highlighted their role as supramolecular gelators. These compounds were investigated for their gelation behavior, focusing on the influence of methyl functionality and multiple non-covalent interactions. The findings suggest applications in designing materials with specific gelation properties for various industrial and pharmaceutical uses (Yadav & Ballabh, 2020).

Stearoyl-CoA Desaturase-1 Inhibitors

Another relevant study involved the optimization of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as stearoyl-CoA desaturase-1 (SCD-1) inhibitors, which are crucial in metabolic diseases and cancer. This research led to the identification of potent compounds with significant inhibitory effects, suggesting therapeutic potential for conditions related to SCD-1 activity (Uto et al., 2009).

Antioxidant Properties

The structural analysis of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, revealed insights into its molecular geometry and potential antioxidant properties. This study combined X-ray diffraction and DFT calculations to elucidate the chemical reactivity and antioxidant capabilities, offering a pathway for developing new antioxidants (Demir et al., 2015).

Anti-Influenza Virus Activity

A study on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles revealed remarkable antiavian influenza virus activity. This highlights the potential for designing new antiviral agents based on the benzamide structure, which could be relevant for 3-(ethylthio)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide and similar molecules (Hebishy, Salama, & Elgemeie, 2020).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that results in a pharmacological effect .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This could involve potential applications, ongoing research, and areas where further study is needed .

properties

IUPAC Name

3-ethylsulfanyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-4-25-17-7-5-6-15(12-17)19(23)22-20-21-18(13(2)26-20)14-8-10-16(24-3)11-9-14/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZJRLJZBQPJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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